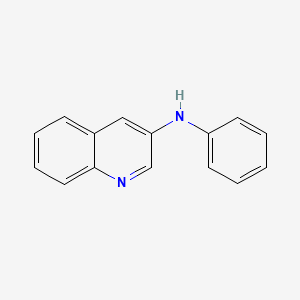
N-phenylquinolin-3-amine
Vue d'ensemble
Description
N-phenylquinolin-3-amine is a useful research compound. Its molecular formula is C15H12N2 and its molecular weight is 220.275. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Amination of 4-Chloro-2-phenylquinoline Derivatives
Novel 4-amino-2-phenylquinoline derivatives, a class related to N-phenylquinolin-3-amine, were synthesized using various 4-chloro-2-arylquinoline compounds. This research highlights the importance of amination by amide solvents in synthesizing such compounds, which could be pivotal in pharmaceutical and chemical industries (Tsai et al., 2008).
One-pot Synthesis of 2-Arylbenzoxazole Derivatives
In another study, a one-pot synthesis method for 2-arylbenzoxazole derivatives was developed. This method involved copper-catalyzed intermolecular C–N coupling with primary amines, highlighting the potential of such reactions in developing novel organic compounds (Miao et al., 2015).
Fluorescence and Optical Properties
Fluorescence of Catechol Amines and Related Compounds
A study investigated the fluorescence properties of catechol amines and related compounds, including derivatives similar to this compound. The research found that certain primary amines with hydroxyl groups exhibited intense fluorescence when exposed to formaldehyde vapor, suggesting potential applications in bioimaging and analytical chemistry (Falck et al., 1962).
Preparation of Fluorescent 3-Hydroxyquinoline-4(1H)-one-5-carboxamides
Another study focused on the synthesis of 3-hydroxyquinoline-4(1H)-one derivatives, related to this compound, and evaluated their fluorescent properties. These compounds showed potential as fluorescent agents, which could be useful in various scientific applications, including cellular imaging and diagnostics (Funk et al., 2015).
Biological and Medicinal Applications
Copper Complexes Derived from Hetero-Organoselanylquinoline Ligands
A set of copper(II) complexes synthesized from ligands related to this compound showed significant cytotoxicity against certain cancer cell lines and potential DNA-binding characteristics. This research underscores the potential of these compounds in developing anticancer agents (Moohambihai & Nagashri, 2022).
Synthesis and Activity of Substituted 2-phenylquinolin-4-amines
Research on 2-phenylquinolin-4-amines, related to this compound, showed their potential as immunostimulatory antagonists. This study highlights the importance of these compounds in developing new therapeutic agents (Strekowski et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
N-phenylquinolin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-2-7-13(8-3-1)17-14-10-12-6-4-5-9-15(12)16-11-14/h1-11,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAKKBANTMOIKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
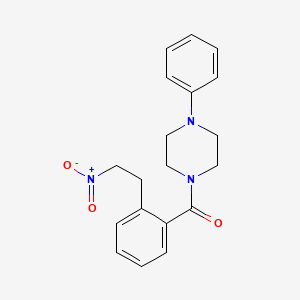
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-ethoxybenzoate](/img/structure/B3013104.png)
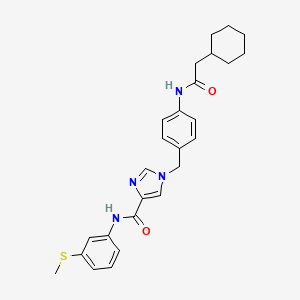
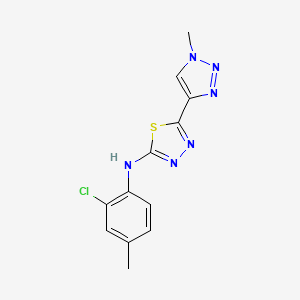
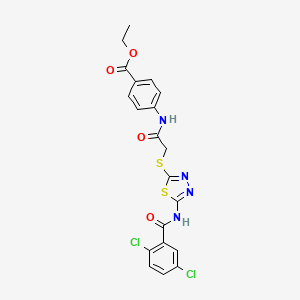
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride](/img/structure/B3013110.png)
methanone](/img/structure/B3013112.png)
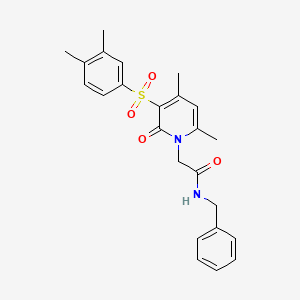
![N-(2-chlorobenzyl)-2-[9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide](/img/structure/B3013117.png)
![Piperidino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone](/img/structure/B3013118.png)

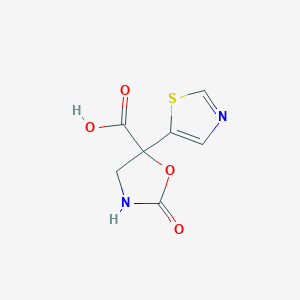

![5-Methyl-2-[1-(thian-4-yl)piperidin-4-yl]oxypyrimidine](/img/structure/B3013124.png)
